molecular formula C10H16N2O B13509978 1-((2-Methylfuran-3-yl)methyl)piperazine

1-((2-Methylfuran-3-yl)methyl)piperazine

Cat. No.: B13509978
M. Wt: 180.25 g/mol
InChI Key: AHGLVNMBTVMIGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylfuran-3-yl)methyl)piperazine typically involves the reaction of 2-methylfuran with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol, where 2-methylfuran is reacted with piperazine at elevated temperatures to form the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylfuran-3-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohol derivatives .

Scientific Research Applications

1-((2-Methylfuran-3-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Methylfuran-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both furan and piperazine rings. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications .

Biological Activity

1-((2-Methylfuran-3-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring and a 2-methylfuran moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound consists of a piperazine ring—a six-membered saturated heterocyclic compound—integrated with a 2-methylfuran group, which is a five-membered aromatic ring containing oxygen. This combination enhances its reactivity and biological profile.

Compound Name Structure Characteristics Unique Features
This compoundPiperazine ring with a 2-methylfuran moietyPotential for diverse biological interactions
PiperazineBasic six-membered ring structureFound in many drugs; versatile chemistry
2-MethylfuranFuran ring with one methyl groupContributes to unique reactivity

Biological Activities

This compound exhibits several biological activities, including:

1. Antimicrobial Activity
Research indicates that compounds with piperazine structures demonstrate effectiveness against various microbial strains. Studies have shown that derivatives of piperazine can inhibit both Gram-positive and Gram-negative bacteria, as well as yeast strains. The minimum inhibitory concentration (MIC) values suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Preliminary studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit cytotoxic effects in various cancer cell lines, including HeLa and HepG2 cells, with IC50 values indicating potent activity. For instance, compounds similar to this structure have demonstrated IC50 values ranging from 1.02 µM to 4.12 µM against different cancer cell lines .

3. Neurotransmitter Modulation
Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression .

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses include:

  • Receptor Interaction : Molecular docking studies indicate that this compound may effectively bind to receptors involved in neurotransmission and cellular signaling pathways, suggesting its utility in drug design .
  • Enzyme Inhibition : Compounds containing similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, which may apply to this compound as well .

Case Studies

Recent studies have explored the efficacy of piperazine derivatives in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that newly synthesized piperazine derivatives exhibited multidirectional antimicrobial activity against several bacterial strains and fungi, confirming their potential as antimicrobial agents .
  • Anticancer Activity : Another investigation revealed that specific piperazine derivatives showed significant cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating a promising therapeutic index .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(2-methylfuran-3-yl)methyl]piperazine

InChI

InChI=1S/C10H16N2O/c1-9-10(2-7-13-9)8-12-5-3-11-4-6-12/h2,7,11H,3-6,8H2,1H3

InChI Key

AHGLVNMBTVMIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CN2CCNCC2

Origin of Product

United States

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